4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide - 1858257-31-4

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Catalog Number: EVT-1698981
CAS Number: 1858257-31-4
Molecular Formula: C11H8F3N3O3S
Molecular Weight: 319.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 2,4-dichloropyrimidines: Commercially available 2,4-dichloropyrimidines can be selectively substituted at the 4-position with various nucleophiles, including amines, alcohols, and thiols. Subsequent displacement of the chlorine at the 2-position with a trifluoromethyl group can be achieved through various methods, including trifluoromethylation reactions. [, , ]
  • Utilization of trifluoroacetoacetate derivatives: These derivatives can be converted to 4-(trifluoromethyl)pyrimidin-2-ols, which serve as versatile intermediates for further derivatization at the 2-position. []
Molecular Structure Analysis
  • Planarity: The pyrimidine ring contributes to the overall planarity of the molecule, facilitating interactions with planar aromatic amino acids in protein binding sites through pi-stacking interactions. [, , ]
  • Hydrogen Bond Acceptor: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to specific interactions with polar residues in the binding pocket. [, , ]
  • Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, influencing its membrane permeability and potentially enhancing its binding affinity to hydrophobic pockets in target proteins. [, , ]
Mechanism of Action
  • Kinase Inhibition: This moiety is frequently found in kinase inhibitors, where it often occupies the hinge region of the kinase active site, forming key hydrogen bonds and hydrophobic interactions that disrupt ATP binding and kinase activity. [, , , , , ]
  • Receptor Antagonism/Agonism: The 4-(trifluoromethyl)pyrimidin-2-yl group can be found in both agonists and antagonists of various receptors. It often participates in interactions with key amino acids in the receptor binding site, modulating receptor activity. [, , , , ]
Physical and Chemical Properties Analysis
  • Increased Lipophilicity: Enhancing membrane permeability and potentially leading to improved oral bioavailability. [, ]
  • Enhanced Metabolic Stability: The trifluoromethyl group can increase resistance to metabolic degradation, potentially leading to a longer duration of action. [, ]
  • Modulated Electronic Properties: Influencing the pKa and reactivity of neighboring functional groups, impacting interactions with biological targets. [, ]
Applications
  • Anticancer Agents: Many compounds incorporating this group exhibit potent anticancer activity by targeting various kinases involved in cell proliferation and survival, such as CHK1, VEGFR-2, and c-KIT. [, , , , , ]
  • Anti-inflammatory Agents: This moiety is present in molecules targeting inflammatory mediators, such as p38 MAP kinase, offering potential for treating inflammatory diseases like psoriasis. [, ]
  • Metabolic Disease Therapeutics: Compounds containing this group have shown efficacy in preclinical models of obesity and diabetes by acting as cannabinoid receptor inverse agonists and TGR5 agonists. [, , ]

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

Compound Description: BAY 1000394 is a nanomolar pan-cyclin-dependent kinase (CDK) inhibitor currently undergoing phase I clinical trials for cancer treatment. It was discovered during lead optimization efforts to improve upon ZK 304709, a multitargeted CDK and VEGF-R inhibitor that failed in phase I studies due to dose-limiting absorption and high inter-patient variability. []

Relevance: BAY 1000394 shares a similar structure with 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide, specifically the 4-(trifluoromethyl)pyrimidin-2-yl core. Both compounds feature this core as a central structural element, suggesting potential shared activity against CDKs or related targets. []

ZK 304709

Compound Description: ZK 304709 is a multitargeted CDK and VEGF-R inhibitor. It displayed a promising preclinical profile but ultimately failed in phase I clinical trials. These failures were attributed to its dose-limiting absorption, high inter-patient variability, limited aqueous solubility, and off-target activity against carbonic anhydrases. []

Relevance: ZK 304709 is a structural precursor to BAY 1000394, and both compounds share the 4-(trifluoromethyl)pyrimidin-2-yl core with 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide. The shared core structure and research efforts highlight the importance of this motif in developing CDK inhibitors, and potential challenges associated with its physicochemical properties. []

Properties

CAS Number

1858257-31-4

Product Name

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide

Molecular Formula

C11H8F3N3O3S

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C11H8F3N3O3S/c12-11(13,14)9-5-6-16-10(17-9)20-7-1-3-8(4-2-7)21(15,18)19/h1-6H,(H2,15,18,19)

InChI Key

OHUZHQWBTUHRQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.